molecular formula C11H9N3 B014863 3-methylimidazo[4,5-f]quinoline CAS No. 14692-41-2

3-methylimidazo[4,5-f]quinoline

Cat. No.: B014863
CAS No.: 14692-41-2
M. Wt: 183.21 g/mol
InChI Key: TUOBKUJFYNEIDN-UHFFFAOYSA-N
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Description

3-Methyl-3H-imidazo[4,5-f]quinoline is a heterocyclic aromatic compound known for its mutagenic properties. It is a derivative of imidazoquinoline and is characterized by a fused ring structure consisting of an imidazole ring and a quinoline ring. This compound is often found in protein pyrolysates and is known to be highly mutagenic in the Ames test .

Biochemical Analysis

Biochemical Properties

3-Methyl-3h-imidazo[4,5-f]quinoline plays a role in biochemical reactions, interacting with enzymes, proteins, and other biomolecules

Cellular Effects

The effects of 3-Methyl-3h-imidazo[4,5-f]quinoline on various types of cells and cellular processes are complex. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Methyl-3h-imidazo[4,5-f]quinoline involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-3h-imidazo[4,5-f]quinoline can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of 3-Methyl-3h-imidazo[4,5-f]quinoline vary with different dosages . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses.

Metabolic Pathways

3-Methyl-3h-imidazo[4,5-f]quinoline is involved in certain metabolic pathways, interacting with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of 3-Methyl-3h-imidazo[4,5-f]quinoline within cells and tissues involve interactions with transporters or binding proteins . It may also influence its localization or accumulation.

Subcellular Localization

The subcellular localization of 3-Methyl-3h-imidazo[4,5-f]quinoline and its effects on activity or function are areas of active research. This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Methyl-3H-imidazo[4,5-f]quinoline involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under appropriate conditions. This reaction typically involves a series of steps including condensation, cyclization, and purification to yield the desired product .

Industrial Production Methods

Industrial production of 3-Methyl-3H-imidazo[4,5-f]quinoline often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3H-imidazo[4,5-f]quinoline undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Carcinogenic Properties

3-Methylimidazo[4,5-f]quinoline is classified as a potential human carcinogen. It is primarily formed during the cooking of protein-rich foods at high temperatures, such as grilling or frying. Research has shown that exposure to this compound can lead to various forms of cancer, particularly in the liver.

Research Applications

The understanding of IQ's mechanisms has led to various research applications:

Cancer Research

IQ is frequently used in cancer research to study the effects of dietary carcinogens on tumor development. For instance:

  • Animal Models: Studies involving B6C3F1 mice have utilized IQ to investigate its role in promoting liver tumors post-initiation with diethylnitrosamine, demonstrating a dose-dependent increase in tumor formation .
  • Chemotherapy Studies: Recent research has explored combining chemotherapy agents with nanoparticles to enhance the treatment efficacy against cancers induced by IQ. These studies suggest that nanoparticle formulations can improve drug delivery and reduce side effects compared to traditional chemotherapy methods .

Toxicological Studies

IQ serves as a model compound for studying the toxicological impacts of heterocyclic amines:

  • Hepatotoxicity Assessments: Investigations into the hepatotoxic effects of IQ have revealed that it can disrupt cellular functions, leading to apoptosis and impaired autophagy in liver cells .
  • Genotoxicity Testing: IQ is also utilized in genotoxicity assays to evaluate DNA damage and mutagenesis, contributing valuable data for understanding how dietary components may influence cancer risk.

Summary of Findings

The following table summarizes key findings from various studies regarding the applications and effects of this compound:

Study FocusKey FindingsModel Used
HepatotoxicityInduces oxidative stress and inflammation via TLR4 pathwaysZebrafish
CarcinogenesisPromotes liver tumors through TGF-β and Wnt/β-catenin activationB6C3F1 Mice
Chemotherapy EfficacyNanoparticle formulations enhance delivery and effectiveness of chemotherapeutic agentsRat Models
GenotoxicityCauses DNA damage and mutagenesisVarious Cell Lines

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3H-imidazo[4,5-f]quinoline is unique due to its high mutagenic potential and its specific interaction with DNA, leading to significant biological effects. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications .

Biological Activity

3-Methylimidazo[4,5-f]quinoline (IQ) is a heterocyclic amine that is primarily formed during the cooking of protein-rich foods, particularly meats. It has been extensively studied for its biological activity, particularly its role as a genotoxic carcinogen. This article explores the various aspects of IQ's biological activity, including mutagenicity, carcinogenicity, metabolic activation, and associated health risks.

Chemical Structure and Formation

IQ is a member of the imidazoquinoline family and is characterized by its fused ring structure. Its formation occurs during high-temperature cooking processes, such as grilling or frying, where amino acids react with creatinine and sugars. The chemical structure of IQ can be represented as follows:

C10H8N4\text{C}_10\text{H}_8\text{N}_4

Mutagenicity and Carcinogenicity

Numerous studies have demonstrated the mutagenic properties of IQ. The Ames test, a widely used method for assessing mutagenicity, indicates that IQ can induce mutations in bacterial strains. The compound's mutagenic response is significantly influenced by metabolic activation through cytochrome P450 enzymes. For instance, a study showed that the cytosolic fraction from rat liver could enhance the mutagenicity of IQ by converting its metabolites into more potent forms .

Table 1: Summary of Studies on IQ's Mutagenicity

Study ReferenceModel OrganismFindings
BacteriaInduced mutations in Salmonella strains.
MiceDose-dependent increase in liver tumors.
RatsDNA adduct formation correlated with carcinogenic effects.

The mechanisms underlying IQ's carcinogenic effects involve several pathways:

  • DNA Adduct Formation : IQ forms stable DNA adducts that lead to mutations during DNA replication. Studies using post-labeling techniques have shown that these adducts are prevalent in tissues exposed to IQ .
  • Oxidative Stress : Although some studies suggest oxidative stress plays a role in IQ-induced carcinogenesis, recent findings indicate that DNA damage from adducts is more critical in initiating cancer .
  • Enzyme Induction : IQ exposure induces various cytochrome P450 enzymes (e.g., CYP1A2), which are involved in its metabolic activation .

Case Studies

  • Hepatocarcinogenesis in Mice : A study involving B6C3F1 mice demonstrated that dietary exposure to IQ resulted in a significant increase in hepatocellular adenomas and carcinomas. Mice were fed diets containing varying concentrations of IQ, revealing a clear dose-response relationship .
  • Colon and Liver Mutagenesis : Research conducted on Big Blue rats assessed the effects of different doses of IQ on DNA damage and mutation frequency. Results indicated that higher doses led to increased DNA strand breaks and mutations in both colon and liver tissues .

Health Implications

The consumption of foods containing IQ poses potential health risks due to its established carcinogenic properties. Epidemiological studies have linked high intake of grilled or fried meats to an increased risk of colorectal and other cancers. Notably, while some studies found no significant association between IQ consumption and gastric cancer, the overall consensus remains that reducing exposure to this compound is advisable.

Table 2: Health Risks Associated with IQ Consumption

Health OutcomeEvidence Level
Colorectal CancerStrong
Gastric CancerMixed
Liver CancerStrong

Properties

IUPAC Name

3-methylimidazo[4,5-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-14-7-13-11-8-3-2-6-12-9(8)4-5-10(11)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOBKUJFYNEIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932960
Record name 3-Methyl-3H-imidazo[4,5-f]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14692-41-2
Record name 3-Methylimidazo(4,5-f)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014692412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC132318
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-3H-imidazo[4,5-f]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLIMIDAZO(4,5-F)QUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC6KV3PI88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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